![molecular formula C20H18FNO5 B2934556 2-[1-(9H-芴-9-基甲氧羰基)-3-羟基氮杂环丁烷-3-基]-2-氟乙酸 CAS No. 2375268-61-2](/img/structure/B2934556.png)

2-[1-(9H-芴-9-基甲氧羰基)-3-羟基氮杂环丁烷-3-基]-2-氟乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

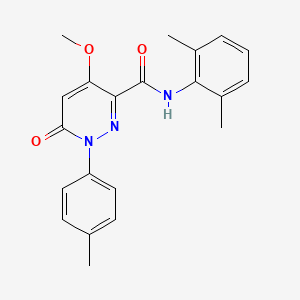

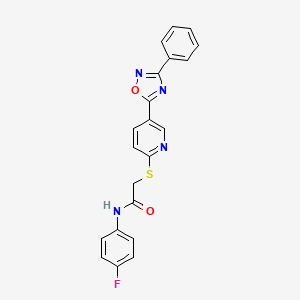

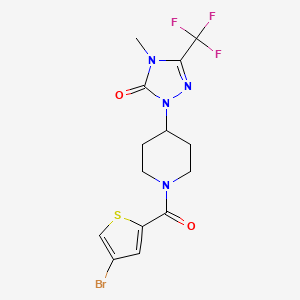

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The fluorene moiety is attached to a carbonyl group, which is further linked to an azetidine ring. Azetidine is a four-membered heterocyclic compound with one nitrogen atom. The presence of a hydroxy group on the azetidine ring and a fluoroacetic acid moiety could suggest that this compound has some biological activity, but without specific studies, it’s hard to say for sure .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The fluorene moiety is likely to be planar due to the conjugated system, while the azetidine ring would have a puckered conformation. The presence of the fluoroacetic acid group could also introduce additional stereochemistry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorene moiety, the azetidine ring, and the fluoroacetic acid group. The fluorene moiety could undergo electrophilic aromatic substitution reactions, while the azetidine ring could be involved in ring-opening reactions. The fluoroacetic acid group could act as a weak acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorene moiety could make it relatively hydrophobic, while the azetidine ring and the fluoroacetic acid group could introduce some polarity. Its melting and boiling points, solubility, and other properties would depend on the specific arrangement of these groups .科学研究应用

肽合成中的保护基团

芴-9-基甲氧羰基 (Fmoc) 基团(与所讨论化合物密切相关)被广泛用作肽合成中羟基的保护基团。它与多种酸和碱不稳定的保护基团兼容,具有在不影响其他敏感基团的情况下方便去除的优势 (Gioeli & Chattopadhyaya, 1982)。此外,Fmoc 氨基酸在固相肽合成中至关重要,展示了该方法的灵活性和合成生物活性肽和蛋白质的能力 (Fields & Noble, 2009)。

金属离子检测

与 2-[1-(9H-芴-9-基甲氧羰基)-3-羟基氮杂环丁烷-3-基]-2-氟乙酸在结构上相关的化合物已被研究其在检测金属离子方面的潜力。例如,已经研究了特定荧光团在检测细胞内 Zn2+ 离子中的配位和荧光特性,表明它们在生化和医学研究中的效用 (Hendrickson 等,2003)。

复杂分子的合成

Fmoc 保护的氨基酸在合成复杂分子(例如源自神经氨酸类似物的寡聚体)中的应用展示了该化合物在创建多种生化结构方面的多功能性 (Gregar & Gervay-Hague, 2004)。此应用强调了此类受保护氨基酸在促进合成具有潜在治疗用途的分子中的重要性。

未来方向

属性

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO5/c21-17(18(23)24)20(26)10-22(11-20)19(25)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,26H,9-11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXMZXKZRWGLCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(C(=O)O)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B2934475.png)

![3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934490.png)

![[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2934494.png)